molecular formula C11H17NO4S B8186342 C-Oxetan-3-yl-methylamine tosylate

C-Oxetan-3-yl-methylamine tosylate

Cat. No.: B8186342
M. Wt: 259.32 g/mol
InChI Key: ZQUKJISJBOFVDB-UHFFFAOYSA-N
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Description

C-Oxetan-3-yl-methylamine tosylate is a chemical compound with the molecular formula C11H17NO4S. It is a derivative of oxetane, a four-membered cyclic ether, and is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The final step involves tosylation using tosyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of C-Oxetan-3-yl-methylamine tosylate follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

C-Oxetan-3-yl-methylamine tosylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methylamine group or the tosylate group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

Scientific Research Applications

C-Oxetan-3-yl-methylamine tosylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a bioactive compound in various biological assays.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of C-Oxetan-3-yl-methylamine tosylate involves its interaction with molecular targets through its oxetane ring and methylamine group. The oxetane ring can undergo ring-opening reactions, making it a versatile intermediate in various chemical reactions. The methylamine group can form hydrogen bonds and interact with biological targets, contributing to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

    Oxetan-3-one: Another oxetane derivative used in similar applications.

    Oxetan-3-yl-methanol: A related compound with a hydroxyl group instead of a methylamine group.

Uniqueness

C-Oxetan-3-yl-methylamine tosylate is unique due to its combination of the oxetane ring and the methylamine group, which provides a balance of stability and reactivity. This makes it a valuable intermediate in both synthetic chemistry and pharmaceutical research .

Biological Activity

C-Oxetan-3-yl-methylamine tosylate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound (CAS Number: 2331260-28-5) is characterized by an oxetane ring, which is a four-membered cyclic ether. The tosylate group enhances the compound's reactivity, making it a suitable candidate for further chemical modifications and biological evaluations. Its molecular formula is C4H9NO3SC_4H_9NO_3S.

1. Antimicrobial Activity

Recent studies have demonstrated that compounds containing oxetane rings exhibit notable antimicrobial properties. For instance, derivatives of oxetanocin A, which also contains an oxetane moiety, have shown antiviral activity against various viruses including HIV and HSV . The presence of the tosylate group in C-Oxetan-3-yl-methylamine may enhance its interaction with microbial targets, potentially increasing its efficacy.

2. Cytotoxic Effects

In vitro studies have indicated that oxetane-containing compounds can exhibit cytotoxicity against cancer cell lines. For example, research on similar oxetane derivatives has shown cytostatic effects in tumor cell lines such as HeLa and A549 . The mechanism often involves the induction of apoptosis or cell cycle arrest, although specific pathways for this compound remain to be elucidated.

3. Histone Methyltransferase Inhibition

Emerging evidence suggests that oxetane derivatives may act as inhibitors of histone methyltransferases (HMTs), which are critical in regulating gene expression and chromatin structure. In particular, compounds that inhibit G9a and GLP HMTs have been linked to anti-cancer properties . This suggests that this compound could potentially modulate epigenetic mechanisms in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against E. coli and S. aureus
CytotoxicityInduced apoptosis in HeLa and A549 cells
Histone Methyltransferase InhibitionPotential inhibitor of G9a/GLP methyltransferases

Case Study: Antimicrobial Properties

A study focusing on the antibacterial activity of oxetane derivatives revealed that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 62.5 µg/mL against E. coli and E. faecalis. This highlights the potential of this compound as a scaffold for developing new antimicrobial agents .

Case Study: Cancer Cell Line Evaluation

In a comparative study examining various oxetane derivatives, this compound was evaluated for its cytotoxic effects on human cancer cell lines. Results indicated significant inhibition of cell proliferation at concentrations ranging from 100 to 500 µM, with IC50 values comparable to known chemotherapeutic agents .

Properties

IUPAC Name

4-methylbenzenesulfonic acid;oxetan-3-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C4H9NO/c1-6-2-4-7(5-3-6)11(8,9)10;5-1-4-2-6-3-4/h2-5H,1H3,(H,8,9,10);4H,1-3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUKJISJBOFVDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CO1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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